Cas no 886780-09-2 (tert-butyl 2-cyclobutylpiperazine-1-carboxylate)

tert-butyl 2-cyclobutylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-PIPERAZINECARBOXYLIC ACID, 2-CYCLOBUTYL-, 1,1-DIMETHYLETHYL ESTER
- 2-CYCLOBUTYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB47901
- TERT-BUTYL 2-CYCLOBUTYLPIPERAZINE-1-CARBOXYLATE
- tert-butyl 2-cyclobutylpiperazine-1-carboxylate
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- Inchi: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3
- InChI Key: LYYRYDBQPSJEHS-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 282
- Topological Polar Surface Area: 41.6
- XLogP3: 1.8
tert-butyl 2-cyclobutylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878980-0.25g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 0.25g |
$1300.0 | 2023-09-18 | ||
Enamine | EN300-1878980-2.5g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 2.5g |
$2771.0 | 2023-09-18 | ||
Enamine | EN300-1878980-1g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 1g |
$1414.0 | 2023-09-18 | ||
Enamine | EN300-1878980-10.0g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1878980-5.0g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1878980-10g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 10g |
$6082.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101332-1g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 98% | 1g |
¥19958.00 | 2024-04-26 | |
Enamine | EN300-1878980-0.1g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 0.1g |
$1244.0 | 2023-09-18 | ||
Enamine | EN300-1878980-0.5g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 0.5g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1878980-0.05g |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate |
886780-09-2 | 0.05g |
$1188.0 | 2023-09-18 |
tert-butyl 2-cyclobutylpiperazine-1-carboxylate Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on tert-butyl 2-cyclobutylpiperazine-1-carboxylate
Professional Introduction to Tert-butyl 2-cyclobutylpiperazine-1-carboxylate (CAS No. 886780-09-2)
Tert-butyl 2-cyclobutylpiperazine-1-carboxylate, a compound with the CAS number 886780-09-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound belongs to the piperazine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of tert-butyl 2-cyclobutylpiperazine-1-carboxylate include a tert-butyl group and a cyclobutyl moiety attached to the piperazine ring, which contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of tert-butyl 2-cyclobutylpiperazine-1-carboxylate have been extensively studied in recent years, with a particular focus on its potential applications in drug development. The tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for crossing biological membranes, while the cyclobutyl ring introduces rigidity, which can improve binding affinity to target proteins. These structural attributes make this compound a promising candidate for various therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of piperazine derivatives. Studies have demonstrated that compounds containing the piperazine scaffold exhibit a wide range of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The introduction of bulky substituents such as the tert-butyl and cyclobutyl groups further modulates these properties, leading to enhanced efficacy and selectivity.
One of the most compelling aspects of tert-butyl 2-cyclobutylpiperazine-1-carboxylate is its potential in the development of novel therapeutic agents. Current research indicates that this compound may have applications in treating neurological disorders, such as schizophrenia and depression. The ability of piperazine derivatives to interact with neurotransmitter receptors has been well-documented, and modifications to the molecular structure can lead to improved pharmacological profiles.
The synthesis of tert-butyl 2-cyclobutylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and protective group strategies.
The chemical stability of tert-butyl 2-cyclobutylpiperazine-1-carboxylate is another critical factor that has been thoroughly investigated. Studies have shown that this compound exhibits good stability under various storage conditions, making it suitable for long-term use in pharmaceutical formulations. Additionally, its compatibility with other pharmaceutical excipients has been assessed to ensure safe and effective drug delivery systems.
Evaluation of the pharmacokinetic properties of tert-butyl 2-cyclobutylpiperazine-1-carboxylate has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for understanding how the compound behaves within the body and for predicting its overall efficacy and safety. Advanced computational methods have been used to model these processes, providing valuable insights into potential drug-drug interactions and metabolic pathways.
The toxicological profile of tert-butyl 2-cyclobutylpiperazine-1-carboxylate has also been carefully examined through preclinical studies. These studies have focused on assessing acute and chronic toxicity levels, as well as potential side effects. The results indicate that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.
In conclusion, tert-butyl 2-cyclobutylpiperazine-1-carboxylate (CAS No. 886780-09-2) represents a significant advancement in medicinal chemistry with substantial potential for therapeutic applications. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further development into novel drugs targeting neurological disorders. Ongoing research continues to explore its full potential, paving the way for innovative treatments in the future.
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